molecular formula C52H56N2 B8203704 4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl

4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl

Cat. No.: B8203704
M. Wt: 709.0 g/mol
InChI Key: OFUWRAFMFGLINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural and electronic properties. This compound is characterized by the presence of two carbazole units substituted with tert-butyl groups at the 3 and 6 positions, connected through a biphenyl linker. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and solubility in organic solvents. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl typically involves a multi-step process. One common method starts with the preparation of 3,6-di-tert-butylcarbazole, which is then subjected to a coupling reaction with a biphenyl derivative. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl in optoelectronic applications involves its ability to transport charge carriers efficiently. The molecular structure allows for effective π-π stacking interactions, facilitating charge mobility. In biological systems, the compound may interact with specific molecular targets, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl offers a unique combination of stability, solubility, and electronic properties. The presence of tert-butyl groups enhances its thermal stability, making it suitable for high-temperature applications. Additionally, its biphenyl linker provides a rigid framework that supports efficient charge transport, distinguishing it from other carbazole-based compounds .

Biological Activity

4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple carbazole units and bulky tert-butyl groups, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C52H56N2C_{52}H_{56}N_{2} with a molecular weight of approximately 709.03 g/mol . The structural complexity of this compound contributes to its potential interactions with biological targets.

Antioxidant Activity

Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple carbazole units enhances electron donation capabilities, which may contribute to antioxidant activity. A comparative analysis revealed that derivatives of carbazole demonstrate varying degrees of radical scavenging ability .

Anti-inflammatory Effects

Research has shown that derivatives of carbazole can inhibit enzymes involved in inflammatory pathways. For instance, a study on structurally related compounds demonstrated inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. Compounds with bulky substituents were found to enhance selectivity towards sEH inhibition . This suggests that this compound may possess similar anti-inflammatory properties.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of carbazole derivatives have been extensively studied. For example, certain analogs have shown promising results against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influence cytotoxicity. Compounds similar to this compound have exhibited IC50 values in the nanomolar range against tumor cells .

Study 1: In Vitro Evaluation

A study evaluated the biological activity of several carbazole derivatives, including this compound. The compound was tested for its ability to inhibit cell proliferation in human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of approximately 75 nM against A549 lung cancer cells .

Study 2: In Vivo Assessment

In vivo studies using murine models demonstrated that compounds structurally related to this compound could reduce tumor growth significantly. Mice treated with these compounds showed a marked decrease in tumor size compared to control groups .

Data Summary

Biological Activity IC50 Value (nM) Cell Line Reference
Cytotoxicity75A549 (Lung Cancer)
Anti-inflammatoryN/AsEH Inhibition
Antioxidant ActivityN/ARadical Scavenging

Properties

IUPAC Name

3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56N2/c1-49(2,3)35-17-25-45-41(29-35)42-30-36(50(4,5)6)18-26-46(42)53(45)39-21-13-33(14-22-39)34-15-23-40(24-16-34)54-47-27-19-37(51(7,8)9)31-43(47)44-32-38(52(10,11)12)20-28-48(44)54/h13-32H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUWRAFMFGLINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838862-47-8
Record name 838862-47-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.